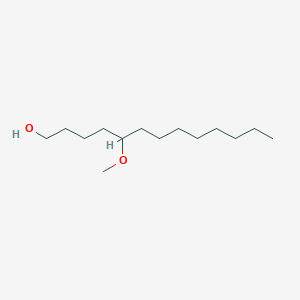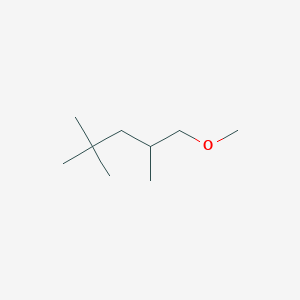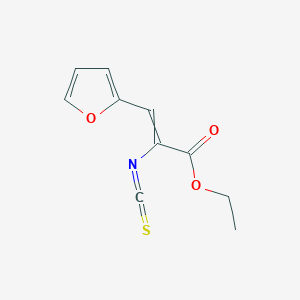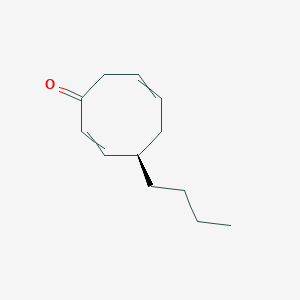![molecular formula C22H46O4S B14203572 1,1'-Sulfanediylbis[3-(octyloxy)propan-2-ol] CAS No. 874143-92-7](/img/structure/B14203572.png)
1,1'-Sulfanediylbis[3-(octyloxy)propan-2-ol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Sulfanediylbis[3-(octyloxy)propan-2-ol] is an organic compound characterized by the presence of a sulfur atom bridging two 3-(octyloxy)propan-2-ol groups. This compound is notable for its unique structure, which combines the properties of alcohols and ethers, making it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis[3-(octyloxy)propan-2-ol] typically involves the reaction of 3-(octyloxy)propan-2-ol with a sulfur-containing reagent. One common method is the nucleophilic substitution reaction where 3-(octyloxy)propan-2-ol reacts with a sulfur dichloride compound under basic conditions to form the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Sulfanediylbis[3-(octyloxy)propan-2-ol] may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieve efficient production. The scalability of the synthesis process is also a key consideration in industrial applications.
化学反应分析
Types of Reactions
1,1’-Sulfanediylbis[3-(octyloxy)propan-2-ol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Acid chlorides or alkyl halides are used in the presence of a base like pyridine to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Esters and ethers.
科学研究应用
1,1’-Sulfanediylbis[3-(octyloxy)propan-2-ol] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
作用机制
The mechanism of action of 1,1’-Sulfanediylbis[3-(octyloxy)propan-2-ol] involves its interaction with biological molecules through its hydroxyl and ether groups. These functional groups enable the compound to form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The sulfur atom in the compound can also participate in redox reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
2-Propanol, 1,1’-thiobis[3-(octyloxy)-: This compound has a similar structure but differs in the position of the sulfur atom.
(1E,1’E)-3,3’-Sulfanediylbis[1-(octyloxy)-1-propen-1-ol]: Another similar compound with a different arrangement of the hydroxyl and ether groups.
Uniqueness
1,1’-Sulfanediylbis[3-(octyloxy)propan-2-ol] is unique due to its specific arrangement of functional groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
874143-92-7 |
|---|---|
分子式 |
C22H46O4S |
分子量 |
406.7 g/mol |
IUPAC 名称 |
1-(2-hydroxy-3-octoxypropyl)sulfanyl-3-octoxypropan-2-ol |
InChI |
InChI=1S/C22H46O4S/c1-3-5-7-9-11-13-15-25-17-21(23)19-27-20-22(24)18-26-16-14-12-10-8-6-4-2/h21-24H,3-20H2,1-2H3 |
InChI 键 |
LKNQKYFJYYCSIZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOCC(CSCC(COCCCCCCCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![{2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene](/img/structure/B14203514.png)

![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-ethylurea](/img/structure/B14203517.png)
![2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole](/img/structure/B14203533.png)
![2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile](/img/structure/B14203548.png)

![4,4'-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine]](/img/structure/B14203560.png)

![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(2-fluorophenyl)urea](/img/structure/B14203577.png)
![3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine](/img/structure/B14203582.png)
